

An In-depth Technical Guide to 2,3-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichlorophenylacetic acid

Cat. No.: B085406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dichlorophenylacetic acid** (CAS No. 10236-60-9), a chlorinated aromatic carboxylic acid. This document delves into its fundamental physicochemical properties, including its precise molecular weight, and offers a detailed exploration of its structural characteristics and spectroscopic profile. Authored for the discerning scientific professional, this guide synthesizes theoretical knowledge with practical, field-proven insights. It includes detailed protocols for synthesis and analytical characterization, an analysis of its applications in synthetic chemistry, and a thorough discussion of safety and handling protocols. The information is presented to support research and development activities where this compound may be utilized as a key intermediate or building block.

Introduction and Core Concepts

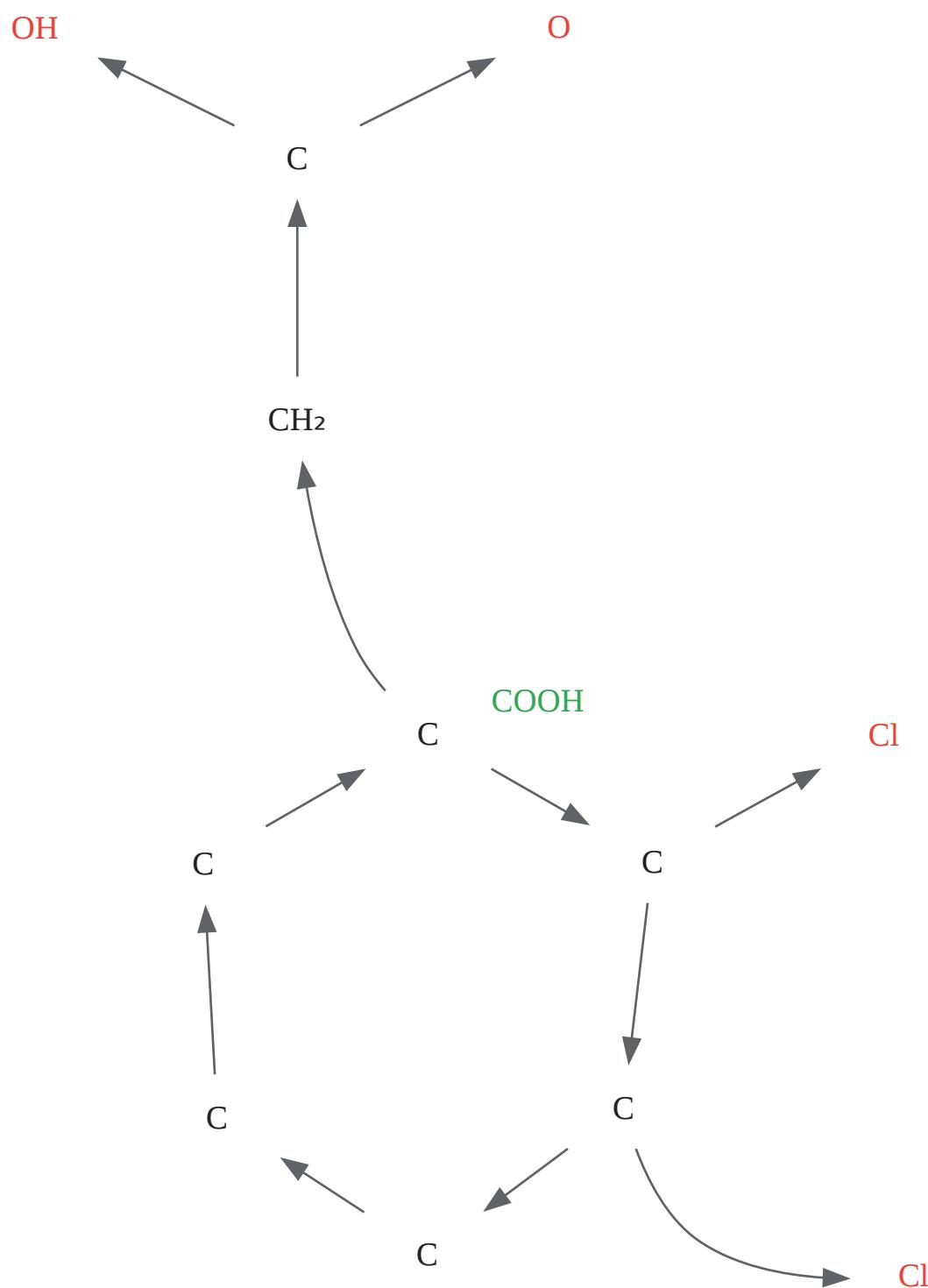
2,3-Dichlorophenylacetic acid is a disubstituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid moiety attached to a dichlorinated benzene ring, makes it a valuable intermediate in organic synthesis. The positions of the chlorine atoms at the 2 and 3 positions of the phenyl ring influence the molecule's electronic properties and reactivity, distinguishing it from its other isomers (e.g., 2,4-Dichlorophenylacetic acid and 2,6-Dichlorophenylacetic acid).

It is crucial to distinguish **2,3-Dichlorophenylacetic acid** ($C_8H_6Cl_2O_2$) from the similarly named but structurally distinct herbicide, 2,3-Dichlorophenoxyacetic acid ($C_8H_6Cl_2O_3$). The

latter contains an ether linkage and an additional oxygen atom, which confers potent herbicidal activity by mimicking the plant hormone auxin. **2,3-Dichlorophenylacetic acid** does not share this mode of action and is primarily of interest for its role as a synthetic precursor.

This guide will focus exclusively on **2,3-Dichlorophenylacetic acid** (CAS: 10236-60-9).

Physicochemical and Structural Properties


A foundational understanding of a molecule's properties is critical for its effective application in research and synthesis. The key properties of **2,3-Dichlorophenylacetic acid** are summarized below.

Key Quantitative Data

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂	[1]
Molecular Weight	205.04 g/mol	[1]
CAS Number	10236-60-9	[2]
Appearance	White to off-white crystalline solid/powder	[3]
Melting Point	130-135 °C	
Boiling Point	328.0 ± 27.0 °C (Predicted)	
Density	1.456 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in organic solvents like methanol; limited solubility in water.	[3]
pKa	(Predicted) ~3.5-4.0	

Chemical Structure

The IUPAC name for this compound is 2-(2,3-dichlorophenyl)acetic acid.[2] The structure consists of a phenyl group substituted at positions 2 and 3 with chlorine atoms, and an acetic acid group attached to the first carbon of the phenyl ring.

[Click to download full resolution via product page](#)

Caption: 2D structure of **2,3-Dichlorophenylacetic acid**.

Synthesis and Purification

2,3-Dichlorophenylacetic acid can be synthesized via several routes, often starting from dichlorotoluene or dichlorobenzaldehyde. Below is a representative protocol for its synthesis, which should be adapted and optimized based on available laboratory equipment and safety protocols.

Representative Synthesis Workflow

This synthesis involves the conversion of 2,3-dichlorobenzyl chloride to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,3-Dichlorophenylacetic acid**.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **2,3-Dichlorophenylacetic acid** from 2,3-dichlorobenzyl chloride.

Materials:

- 2,3-Dichlorobenzyl chloride
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sulfuric acid (H₂SO₄), concentrated
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Toluene

- Hexane
- Deionized water
- Standard laboratory glassware and safety equipment

Procedure:

Step 1: Cyanation of 2,3-Dichlorobenzyl Chloride

- In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) in anhydrous DMSO in a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
- Slowly add a solution of 2,3-dichlorobenzyl chloride (1.0 eq) in DMSO to the cyanide solution. The addition should be exothermic; maintain the temperature below 40°C using a water bath.
- After the addition is complete, stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, pour the reaction mixture into a large volume of cold water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dichlorophenylacetonitrile.

Step 2: Hydrolysis of 2,3-Dichlorophenylacetonitrile

- To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
- Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and pour it over crushed ice.
- A precipitate of crude **2,3-Dichlorophenylacetic acid** will form. Filter the solid, wash with cold water, and air dry.

Step 3: Purification by Recrystallization

- Dissolve the crude solid in a minimal amount of hot toluene.
- If necessary, hot filter the solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure **2,3-Dichlorophenylacetic acid**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic region will display a complex multiplet pattern for the three protons on the dichlorinated phenyl ring, typically between 7.0 and 7.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may not always be observed depending on the solvent and concentration.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a peak for the carboxylic carbon around 175-180 ppm and a peak for the methylene carbon around 40-45 ppm. The aromatic region will exhibit six distinct signals for the carbons of the phenyl ring, with the carbons attached to the chlorine atoms showing characteristic shifts.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region (below 800 cm⁻¹).

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+) at m/z 204 (for ^{35}Cl isotopes) and a characteristic isotopic pattern ($M+2$ and $M+4$ peaks) due to the presence of two chlorine atoms. The base peak is often the result of the loss of the carboxyl group, leading to the formation of the 2,3-dichlorobenzyl cation.

Chromatographic Analysis: HPLC Method

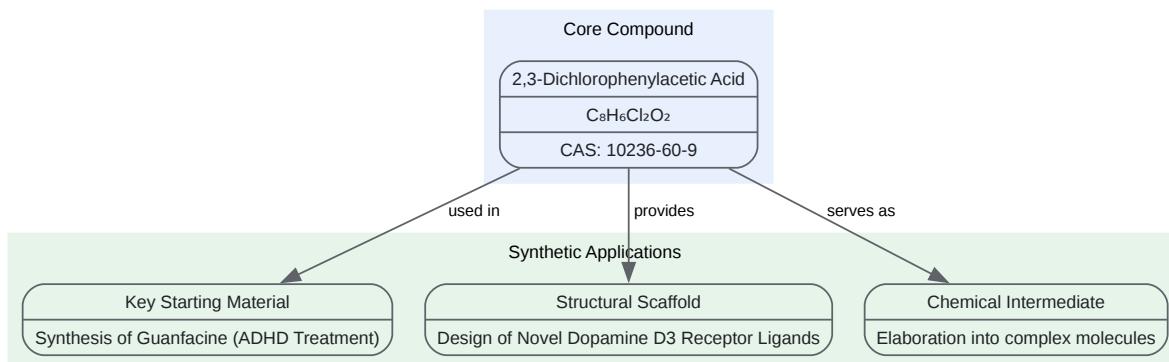
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for assessing purity and for quantitative analysis.

Objective: To determine the purity of **2,3-Dichlorophenylacetic acid**.

Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.[\[4\]](#)
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).[\[4\]](#)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 230 nm.[\[4\]](#)
- Injection Volume: 5-10 μL .
- Column Temperature: 40°C.[\[4\]](#)

Protocol:


- Sample Preparation: Prepare a stock solution of **2,3-Dichlorophenylacetic acid** in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
- Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.

- Data Analysis: Identify the peak for **2,3-Dichlorophenylacetic acid** based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient (API) itself, **2,3-Dichlorophenylacetic acid** serves as a key starting material and intermediate in the synthesis of various compounds of pharmaceutical interest.

- Precursor for API Synthesis: It is a known key starting material or impurity in the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist used to treat ADHD and hypertension.
- Building Block for Novel Ligands: The dichlorophenyl moiety is a common feature in ligands designed for various biological targets. For instance, derivatives of dichlorophenylpiperazine have been synthesized as selective ligands for the dopamine D3 receptor, which is a target for treating substance abuse disorders.^[5] The structural motif of **2,3-Dichlorophenylacetic acid** provides a scaffold that can be elaborated to create novel drug candidates.

[Click to download full resolution via product page](#)

Caption: Applications of **2,3-Dichlorophenylacetic acid**.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical intermediate.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, **2,3-Dichlorophenylacetic acid** is classified as harmful if swallowed and causes serious eye damage.^[6] It may also cause skin and respiratory irritation.

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
 - Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

- Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2,3-Dichlorophenylacetic acid, with a molecular weight of 205.04 g/mol, is a significant chemical intermediate whose utility is rooted in its specific dichlorinated phenyl structure. While it must be differentiated from its herbicidal phenoxy analog, its importance in the synthesis of pharmaceuticals like Guanfacine and as a scaffold for novel ligand design is well-established. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization and safe handling, to support its effective use in advanced scientific research and development.

References

- MSDS of **2,3-Dichlorophenylacetic acid**. (2013). Capot Chemical Co., Ltd.
- **2,3-DICHLOROPHENYLACETIC ACID ETHYL ESTER** (cas 5317-66-8) SDS/MSDS download. (n.d.). Guidechem.
- CAS 10236-60-9: **2,3-Dichlorophenylacetic acid**. (n.d.). CymitQuimica.
- 2,3-Dichlorophenoxyacetic acid - Optional[¹³C NMR] - Spectrum. (n.d.). SpectraBase.
- 2,3-Dichlorophenoxyacetic acid SDS, 2976-74-1 Safety D
- 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600. (n.d.). PubChem.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105. (n.d.). PubChem.
- 2,4-Dichlorophenylacetic acid(19719-28-9) ¹³C NMR spectrum. (n.d.). ChemicalBook.
- ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0000042). (n.d.).
- ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). (n.d.).
- 2, 3-Dichlorophenylacetic Acid, min 98% (HPLC), 100 grams. (n.d.). Starlabs.
- Application of 2,6-Dichlorophenylacetic Acid in Pharmaceutical Intermedi
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.).
- Fig. S2. ¹³ C NMR spectrum of compound 2. (n.d.).
- NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (n.d.).
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018).
- 2,4-Dichlorophenoxyacetic acid(94-75-7) ¹H NMR spectrum. (n.d.). ChemicalBook.
- ¹ H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. (n.d.).
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). U.S. Environmental Protection Agency.
- **2,3-DICHLOROPHENYLACETIC ACID**. (n.d.). precisionFDA.
- **2,3-Dichlorophenylacetic Acid** 10236-60-9. (n.d.). Tokyo Chemical Industry Co., Ltd.
- 2,4-Dichlorophenylacetic acid. (n.d.). NIST WebBook.
- Comparative Guide to Analytical Methods for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Detection. (2025). BenchChem.
- Guanfacine KSM impurity 3 | CAS No- 10236-60-9. (n.d.). Simson Pharma Limited.
- CAS No : 10236-60-9 | Product Name : 2,3-Dichlorobenzeneacetic acid. (n.d.).
- 2,3-Dichloropropionic acid. (n.d.). SpectraBase.

- 2,4-Dichlorophenoxyacetic acid. (n.d.).
- 2,4-Dichlorophenylacetic acid 99 19719-28-9. (n.d.). Sigma-Aldrich.
- Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Agency for Toxic Substances and Disease Registry.
- Product: Spectrum 3 Tri-Range MIR/NIR/FIR Spectrometer. (n.d.). PerkinElmer.
- Spectrum Two FT-IR Spectrometer. (n.d.). pesystems.cz.
- 2,4 to Dichlorophenoxyacetic acid, 98.0%, For FTIR analysis, MP Biomedicals 1 kg. (n.d.). Fisher Scientific.
- Spectrum Two User's Guide. (n.d.). S4Science.
- Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenlycarboxamides as novel ligands selective for the dopamine D3 receptor subtype. (2001). PubMed.
- Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab. (n.d.). UNSW Sydney.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. GSRS [precision.fda.gov]
- 2. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 10236-60-9: 2,3-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenlycarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dichlorophenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085406#molecular-weight-of-2-3-dichlorophenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com